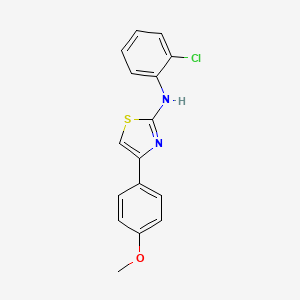

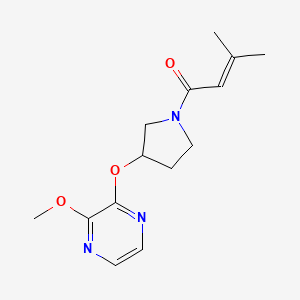

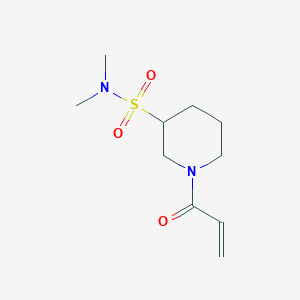

![molecular formula C21H17N3O3S B2610463 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide CAS No. 896363-95-4](/img/structure/B2610463.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole derivatives are a class of compounds that have a wide range of biological activities. They are characterized by a benzene ring fused to an imidazole ring . These compounds are known to exhibit a variety of pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications at various positions of the molecule can yield a number of active drugs .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using techniques like X-ray crystal structure analysis . This can provide information about the planarity of the molecule, the presence of hydrogen bonds, and other structural details .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For example, they can be used as n-type dopants for C60 fullerene, which is an n-type semiconductor in organic and printed electronics .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques like NMR spectroscopy , which can provide information about the chemical shifts of various protons in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Benzimidazole derivatives, including those similar to N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide, have been extensively studied for their synthesis and electrophysiological properties. For instance, Morgan et al. (1990) synthesized a series of N-substituted imidazolylbenzamides and benzene-sulfonamides, showing that these compounds exhibit potent electrophysiological activity, comparable to sematilide, a class III antiarrhythmic agent. This highlights the potential of benzimidazole derivatives in developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial Activity

The benzimidazole core structure has been expanded to produce compounds with significant activity against various pathogens. Carcanague et al. (2002) developed a set of benzimidazole derivatives that showed potent and selective activities against the gastric pathogen Helicobacter pylori, illustrating the potential of these compounds in treating bacterial infections (Carcanague et al., 2002).

Antioxidant Activity

Research by Saini et al. (2016) on 2-methyl benzimidazole and related compounds demonstrated antioxidant activity, which is crucial for medicinal chemistry, as oxidative stress is a contributing factor in various chronic diseases. This study provides insight into the potential therapeutic applications of benzimidazole derivatives as antioxidants (Saini et al., 2016).

Catalysis and Synthetic Applications

The versatility of benzimidazole derivatives extends to their use in synthetic chemistry. Alla et al. (2013) described an iodobenzene-catalyzed C-H amination of N-substituted amidines to produce 1,2-disubstituted benzimidazoles, showcasing the utility of benzimidazole derivatives in facilitating complex organic transformations (Alla et al., 2013).

Wirkmechanismus

The mechanism of action of benzimidazole derivatives can vary depending on the specific compound and its biological activity. For example, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, which could have implications for the treatment of type-2 diabetes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-28(26,27)19-13-7-3-9-15(19)21(25)24-16-10-4-2-8-14(16)20-22-17-11-5-6-12-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUPYAARSMIMOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

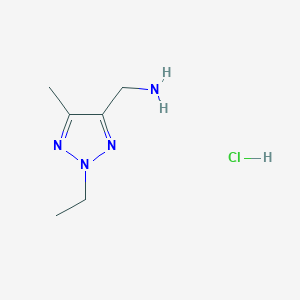

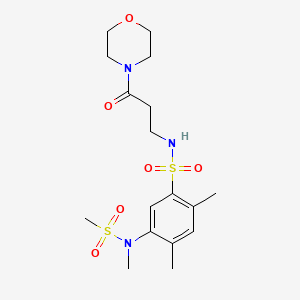

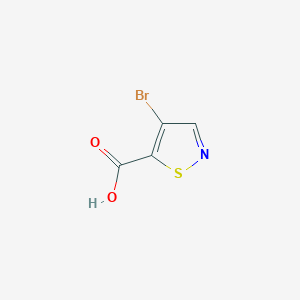

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2610397.png)

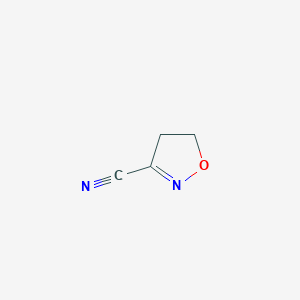

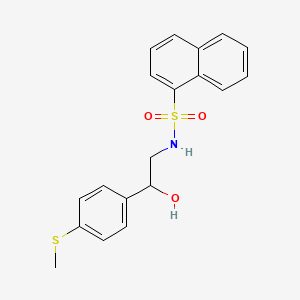

![2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2610402.png)

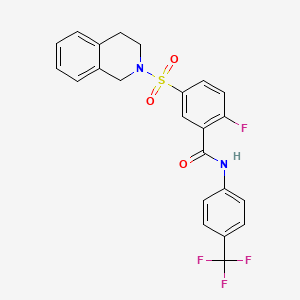

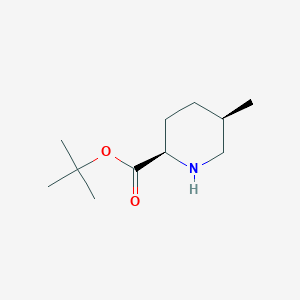

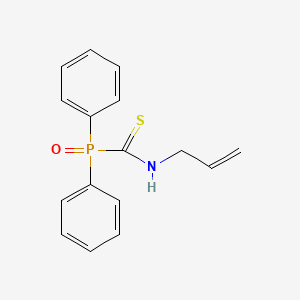

![6-[4-(4-Fluoro-2-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2610403.png)